molecular formula C20H24N2O3S B11343484 1-(benzylsulfonyl)-N-(4-methylphenyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(4-methylphenyl)piperidine-4-carboxamide

Cat. No.: B11343484
M. Wt: 372.5 g/mol
InChI Key: ZCKHSYYLEGIQAW-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a piperidine ring, a phenylmethanesulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phenylmethanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using phenylmethanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The final step involves the amidation reaction to introduce the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of N-(4-Methylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-Methylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The sulfonyl group plays a crucial role in this interaction by forming strong hydrogen bonds with the target molecules. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Nitrophenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide
  • 2-(4-Methylsulfonylphenyl)indole derivatives

Uniqueness

N-(4-Methylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H24N2O3S/c1-16-7-9-19(10-8-16)21-20(23)18-11-13-22(14-12-18)26(24,25)15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3,(H,21,23)

InChI Key

ZCKHSYYLEGIQAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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